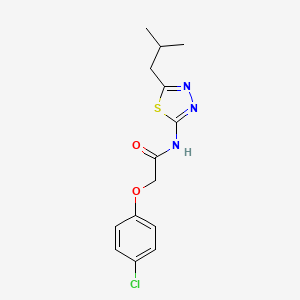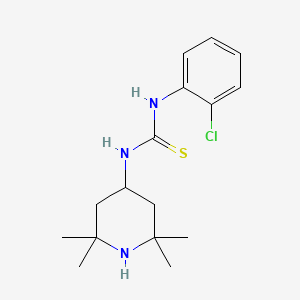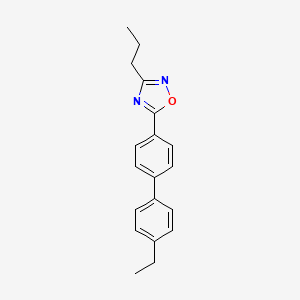![molecular formula C19H21FN2O2S B5844265 N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)
N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as "FPEPTC," is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用机制
FPEPTC acts as a selective mu opioid receptor antagonist, which means that it binds to and blocks the activity of these receptors. Mu opioid receptors are primarily located in the central nervous system and are involved in the modulation of pain perception, as well as other physiological processes such as mood, appetite, and respiratory function.
Biochemical and Physiological Effects:
FPEPTC has been shown to produce a range of biochemical and physiological effects, including the modulation of pain perception, the reduction of drug-seeking behavior, and the modulation of mood and appetite. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of FPEPTC for lab experiments is its high selectivity for the mu opioid receptor, which allows researchers to study the specific effects of mu opioid receptor blockade without affecting other receptor systems. However, one limitation of FPEPTC is its relatively low potency compared to other mu opioid receptor antagonists, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on FPEPTC, including:
1. Further studies on the potential applications of FPEPTC in pain management and drug addiction treatment.
2. Development of more potent and selective mu opioid receptor antagonists based on the structure of FPEPTC.
3. Investigation of the potential effects of FPEPTC on other physiological processes such as respiratory function and immune system function.
4. Studies on the potential side effects of FPEPTC and ways to mitigate these effects.
5. Investigation of the potential applications of FPEPTC in other areas of neuroscience research, such as mood disorders and neurodegenerative diseases.
Conclusion:
In conclusion, FPEPTC is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of pain management and drug addiction treatment. It acts as a selective mu opioid receptor antagonist and has been shown to produce a range of biochemical and physiological effects. While FPEPTC has several advantages for lab experiments, such as its high selectivity for the mu opioid receptor, it also has limitations, such as its relatively low potency. Future research on FPEPTC could lead to the development of more potent and selective mu opioid receptor antagonists and could also shed light on its potential applications in other areas of neuroscience research.
合成方法
FPEPTC can be synthesized using a multi-step process that involves the reaction of 4-fluoroacetophenone with 2-bromobenzyl bromide to form 2-(4-fluorophenyl)ethyl bromide. This intermediate is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently reacted with piperidine-4-carboxylic acid to form FPEPTC.
科学研究应用
FPEPTC has been primarily studied for its potential applications in neuroscience research, particularly in the field of pain management. It has been shown to act as a potent and selective inhibitor of the mu opioid receptor, which plays a crucial role in the modulation of pain perception. FPEPTC has also been studied for its potential applications in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-16-5-3-14(4-6-16)7-10-21-18(23)15-8-11-22(12-9-15)19(24)17-2-1-13-25-17/h1-6,13,15H,7-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVAHVZRHICYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)

![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)

![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)



![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)